molecular formula C21H17ClN2O2 B11569991 1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

Cat. No.: B11569991
M. Wt: 364.8 g/mol
InChI Key: DMOJLRILILUKHU-VAWYXSNFSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and a furan-2-ylethenyl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate alkylating agent.

    Addition of the Furan-2-ylethenyl Group: The furan-2-ylethenyl group can be added through a Heck reaction, where the benzodiazole derivative is reacted with a furan-2-yl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane
  • Difenoconazole
  • 4-Hydroxy-2-quinolones

Uniqueness

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole

InChI

InChI=1S/C21H17ClN2O2/c22-16-7-9-18(10-8-16)26-15-13-24-20-6-2-1-5-19(20)23-21(24)12-11-17-4-3-14-25-17/h1-12,14H,13,15H2/b12-11+

InChI Key

DMOJLRILILUKHU-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)/C=C/C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C=CC4=CC=CO4

Origin of Product

United States

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